molecular formula C7H7ClN2O2 B15311100 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B15311100
M. Wt: 186.59 g/mol
InChI Key: DQQRWBWQSGWKNX-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, methyl groups at the 4- and 6-positions, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the chlorination of 4,6-dimethylpyrimidine-5-carboxylic acid. One common method is the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)

InChI Key

DQQRWBWQSGWKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)C(=O)O

Origin of Product

United States

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